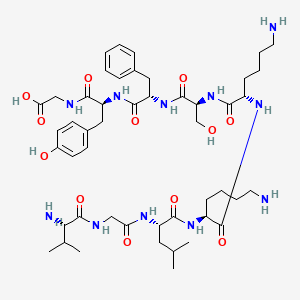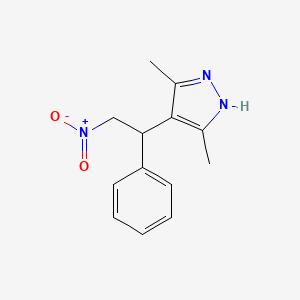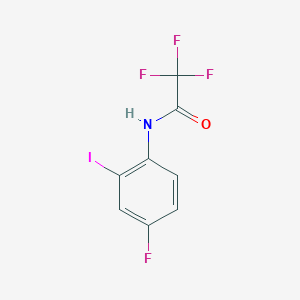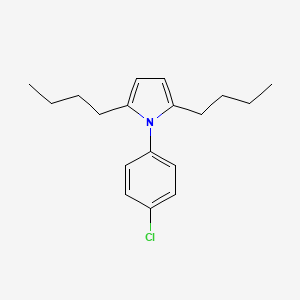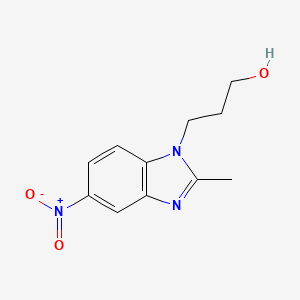
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. This particular compound is characterized by the presence of a benzimidazole ring substituted with a methyl group at position 2 and a nitro group at position 5, along with a propanol side chain at position 1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids, followed by nitration and subsequent reduction steps. One common method involves the reaction of 2-methylbenzimidazole with 5-nitropropanol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties.
科学的研究の応用
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzimidazole ring can also bind to DNA and proteins, disrupting their normal functions .
類似化合物との比較
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar structure but with an acetic acid side chain.
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Uniqueness
3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a propanol side chain, which can influence its biological activity and pharmacokinetic properties.
特性
CAS番号 |
832102-47-3 |
|---|---|
分子式 |
C11H13N3O3 |
分子量 |
235.24 g/mol |
IUPAC名 |
3-(2-methyl-5-nitrobenzimidazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H13N3O3/c1-8-12-10-7-9(14(16)17)3-4-11(10)13(8)5-2-6-15/h3-4,7,15H,2,5-6H2,1H3 |
InChIキー |
QYVBGTDPRZABMI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1CCCO)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


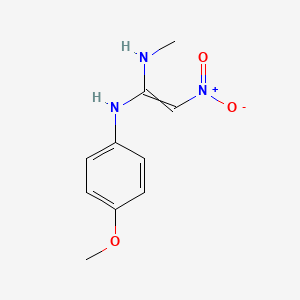
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
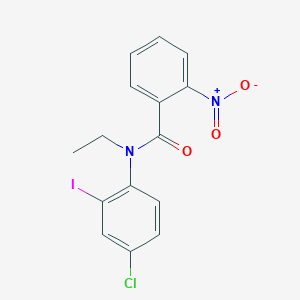

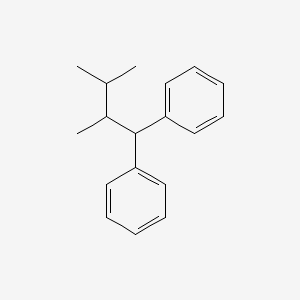
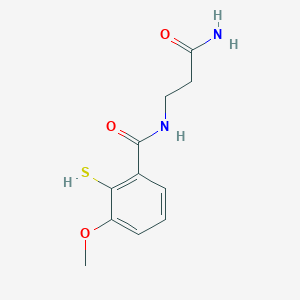
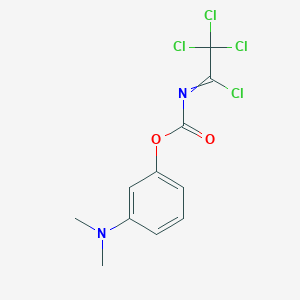
![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
methanone](/img/structure/B14212100.png)
